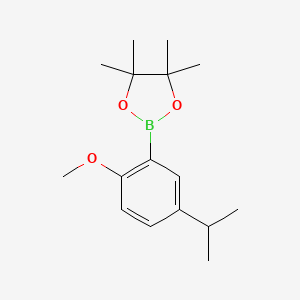
2,4-Diethyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diethyl-1,3-oxazolidine is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the oxazolidine ring imparts unique chemical and physical properties to the compound, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Diethyl-1,3-oxazolidine can be synthesized through several methods, with one common approach involving the reaction of diethylamine with ethylene oxide. This reaction typically occurs under mild conditions and results in the formation of the oxazolidine ring. Another method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of flow reactors allows for better control over reaction conditions, leading to improved safety and product purity. For example, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® in a flow reactor has been shown to produce oxazolidines with high stereospecificity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diethyl-1,3-oxazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen and oxygen atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the ring, often using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxazoles, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2,4-Diethyl-1,3-oxazolidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Diethyl-1,3-oxazolidine is largely dependent on its ability to interact with various molecular targets. The nitrogen and oxygen atoms in the oxazolidine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. In biological systems, oxazolidine derivatives can inhibit enzyme activity by binding to the active site or by interfering with substrate binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinones: These compounds also contain a five-membered ring with nitrogen and oxygen atoms but differ in their substitution patterns and reactivity.
Thiazolidines: These compounds contain sulfur instead of oxygen in the ring, leading to different chemical and biological activities.
Uniqueness
2,4-Diethyl-1,3-oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two ethyl groups at the 2 and 4 positions of the ring enhances its stability and makes it a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
53019-57-1 |
|---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
2,4-diethyl-1,3-oxazolidine |
InChI |
InChI=1S/C7H15NO/c1-3-6-5-9-7(4-2)8-6/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
RTLHUFHJXMRWPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1COC(N1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)




![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)


![4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14021570.png)
![1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14021571.png)
